molecular formula C7H14ClNO B3153097 2-Azabicyclo[2.2.2]octan-5-ol hydrochloride CAS No. 750634-08-3

2-Azabicyclo[2.2.2]octan-5-ol hydrochloride

Cat. No.: B3153097
CAS No.: 750634-08-3
M. Wt: 163.64 g/mol
InChI Key: QVZOGGUWXRPJBI-UHFFFAOYSA-N
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Description

Significance of the 2-Azabicyclo[2.2.2]octane Scaffold in Heterocyclic Chemistry

The 2-azabicyclo[2.2.2]octane framework, also known as isoquinuclidine, is a cornerstone of modern heterocyclic chemistry due to its distinct structural and physicochemical properties. Its rigid bicyclic structure provides a fixed and predictable three-dimensional arrangement for substituents, which is a highly desirable feature in the design of biologically active molecules. This rigidity can enhance the selectivity of a compound for its biological target, such as a specific receptor or enzyme.

In medicinal chemistry, the 2-azabicyclo[2.2.2]octane scaffold has garnered considerable attention as a "bioisostere," a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties. nih.gov Specifically, it is often used as a saturated, non-planar replacement for aromatic rings like the phenyl group. nih.gov This substitution can lead to significant improvements in a drug candidate's properties, such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without compromising its biological activity. nih.govresearchgate.net

The utility of this scaffold is demonstrated by its incorporation into a variety of therapeutic agents. Research has shown that derivatives of 2-azabicyclo[2.2.2]octane are potent inhibitors of various biological targets. For instance, sulfonamide derivatives based on this scaffold have been developed as gamma-secretase inhibitors, showing promise for Alzheimer's disease therapy. Furthermore, compounds containing this structure have exhibited significant antibacterial properties and have been investigated as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists and long-chain fatty acid elongase 6 (ELOVL6) inhibitors. nih.gov

Overview of the Compound's Role as a Versatile Research Intermediate

2-Azabicyclo[2.2.2]octan-5-ol hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its structure contains two key functional groups: a secondary amine within the bicyclic system and a hydroxyl group. These features allow for a wide range of chemical transformations, making it a versatile intermediate for creating diverse chemical libraries.

The secondary amine can be functionalized through reactions such as alkylation, acylation, and sulfonylation to introduce a variety of substituents. The hydroxyl group can undergo oxidation, esterification, or etherification, and can also be replaced by other functional groups through nucleophilic substitution reactions. This dual functionality allows chemists to systematically modify the structure and explore how these changes affect the molecule's properties and biological activity.

The rigid scaffold ensures that the spatial orientation of the appended functional groups is well-defined, which is critical for structure-activity relationship (SAR) studies in drug discovery. nih.gov By using intermediates like this compound, researchers can construct novel, complex, and biologically active molecules for a wide array of scientific applications, from pharmaceuticals to materials science. nih.gov

Historical Context of Bridged Aza-Bicyclic Systems in Scientific Discovery

The scientific interest in bridged bicyclic molecules, particularly those containing a nitrogen atom (aza-bicyclic systems), has deep roots, originating from the study of natural products. For centuries, compounds containing these structural motifs have been isolated from plants and used in traditional medicine. newhaven.edu One of the major alkaloids of interest found within the root of the Sophora flavescens plant is matrine, which contains a 1-aza bicyclic structural motif. newhaven.edu

The formal study and classification of bicyclic compounds introduced terms to differentiate their structures: fused, spiro, and bridged systems. Bridged systems, like the 2-azabicyclo[2.2.2]octane core, are characterized by two rings sharing three or more atoms, creating a distinctive cage-like, three-dimensional shape. nih.gov

The development of systematic nomenclature, such as the von Baeyer system, provided chemists with a clear method for identifying and communicating these complex structures. The inherent rigidity of bridged bicyclic compounds was recognized as a key feature that influences their chemical behavior and stereochemistry. This structural constraint limits the molecule's movement and can significantly impact its biological activity. nih.gov The "escape from flatland" concept in modern medicinal chemistry, which advocates for the replacement of flat aromatic rings with three-dimensional scaffolds, has further renewed interest in these systems, highlighting their potential to create novel therapeutics with improved properties. nih.govnih.gov

Chemical Compound Data

Below are the key identifiers for this compound.

PropertyValue
IUPAC Name (4R,5S)-2-azabicyclo[2.2.2]octan-5-ol hydrochloride sigmaaldrich.com
CAS Number 63169-66-4 sigmaaldrich.com
Molecular Formula C₇H₁₄ClNO chemsrc.com
Molecular Weight 163.65 g/mol sigmaaldrich.com
InChI Key QVZOGGUWXRPJBI-NAZYBQMSSA-N sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-5-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZOGGUWXRPJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC1CC2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azabicyclo 2.2.2 Octan 5 Ol Hydrochloride and Its Precursors

Diverse Synthetic Routes to the 2-Azabicyclo[2.2.2]octane Core

The foundational 2-azabicyclo[2.2.2]octane structure can be assembled through several distinct synthetic pathways. These methods offer different approaches to forming the bicyclic system, each with its own advantages and applications.

Vapor Phase Reactions of Aliphatic Amines

One industrial approach to the synthesis of the 2-azabicyclo[2.2.2]octane core involves the vapor phase reaction of specific aliphatic amines over solid acidic catalysts at high temperatures, typically ranging from 300 to 500 °C. google.com This process often utilizes alkylene polyamines, such as diethylene triamine, as starting materials.

The general process involves the vaporization of the amine feedstock, which is then passed through a fixed-bed reactor containing the catalyst. google.com This high-temperature catalytic process leads to the formation of the desired 2-azabicyclo[2.2.2]octane, often alongside other cyclic amines like piperazine. Subsequent separation and purification steps, such as distillation, are necessary to isolate the target compound. google.com

Cyclization of Suitable Precursors with Acrylic Acid Derivatives

A versatile method for constructing the 2-azabicyclo[2.2.2]octane skeleton involves the cyclization of appropriately substituted dihydropyridine (B1217469) precursors with acrylic acid derivatives. Polysubstituted 1,2-dihydropyridines can act as reactive dienes in [4+2] cycloaddition reactions with dienophiles such as methyl acrylate. researchgate.net

This approach leverages the Diels-Alder reaction to form the bicyclic framework. The reaction conditions are crucial and often require careful control of solvents and pH to achieve the desired cyclization. The resulting bicyclic adduct can then be further modified through reactions like hydrogenation or other substitutions to yield a variety of functionalized 2-azabicyclo[2.2.2]octane derivatives.

Tandem Amination/Lactamisation Approaches for 2-Azabicyclo[2.2.2]octanones

An efficient one-pot strategy for the synthesis of 2-azabicyclo[2.2.2]octanones, which are key precursors to 2-azabicyclo[2.2.2]octan-5-ol, is the tandem amination/lactamisation of 6-carboalkoxycyclohex-2-enones. researchgate.netthieme-connect.com This sequence involves the conjugate addition of an amine to the enone, followed by an intramolecular cyclization to form the bicyclic lactam. thieme-connect.com

The reaction is typically carried out using aqueous ammonia, which serves as both the nucleophile for the initial Michael addition and the nitrogen source for the subsequent lactam formation. researchgate.netthieme-connect.com The scope of this methodology has been explored, and it has been demonstrated to be effective for a range of substituted cyclohexenones, providing a direct route to functionalized 2-azabicyclo[2.2.2]octanones. thieme-connect.com The structures of some of the bicyclic compounds prepared via this method have been confirmed by X-ray crystallography. researchgate.net

Below is a table summarizing the synthesis of an 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione derivative using this tandem procedure.

Starting MaterialReagentProductYield
β-keto ester 3a 35% aq NH₃8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione (5a )93%
Data sourced from a typical procedure for the synthesis of 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione. thieme-connect.com

Palladium-Catalyzed 1,2-Aminoacyloxylation for Related Azabicyclic Structures

While not a direct synthesis of the 2-azabicyclo[2.2.2]octane core, palladium-catalyzed 1,2-aminoacyloxylation has been successfully applied to the synthesis of related, smaller azabicyclic structures, such as oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This reaction proceeds efficiently with cyclopentene (B43876) substrates and offers a pathway to functionalized bridged aza-bicyclic compounds. rsc.org The resulting products from this methodology can be further functionalized, suggesting its potential for building a library of diverse bridged aza-bicyclic structures. rsc.org The application of similar palladium-catalyzed methodologies to access the 2-azabicyclo[2.2.2]octane system remains an area of interest in synthetic chemistry.

Stereoselective Synthesis and Enantiomeric Control in 2-Azabicyclo[2.2.2]octan-5-ol Preparation

The biological activity of 2-azabicyclo[2.2.2]octan-5-ol is often dependent on its stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic routes is of paramount importance to access specific stereoisomers.

Diastereoselective 1,4-Additions in Bicyclic Intermediate Formation

A key strategy for achieving stereocontrol in the synthesis of the 2-azabicyclo[2.2.2]octane core involves the diastereoselective 1,4-addition of nucleophiles to chiral cyclohexenone derivatives. This approach establishes crucial stereocenters early in the synthetic sequence, which are then carried through to the final bicyclic product.

One notable example is the highly diastereoselective 1,4-addition of nitromethane (B149229) to 5-trimethylsilyl-2-cyclohexenone. This reaction proceeds with high diastereopurity, affording an adduct that serves as a versatile intermediate for the synthesis of aza-containing bicyclic compounds. The nitro group in the adduct can be subsequently reduced and acylated to introduce the necessary amide functionality for the eventual cyclization to form the 2-azabicyclo[2.2.2]octane skeleton.

The following table outlines the preparation of a key intermediate via this diastereoselective 1,4-addition and its subsequent transformations.

StepStarting MaterialReagentsProductDiastereopurityYield
1(-)-5-trimethylsilyl-2-cyclohexenoneNitromethane, KF-alumina(+)-adduct 2 ~95%78%
2Racemic acetal (B89532) derivative 3 1. NaBH₄/NiCl₂ 2. Acyl chloride/acid anhydrideAcylated product 4 -Good
This synthetic route highlights the utility of diastereoselective 1,4-additions in establishing stereochemistry for the synthesis of the 2-azabicyclo[2.2.2]octane core.

This method provides a powerful tool for controlling the stereochemical outcome of the synthesis, enabling access to specific enantiomers of 2-azabicyclo[2.2.2]octane derivatives.

Enantiomer Separation and Absolute Configuration Determination for Related Structures

The separation of enantiomers and the determination of their absolute configuration are critical steps in the synthesis of chiral molecules within the bicyclo[2.2.2]octane framework. For derivatives similar to 2-azabicyclo[2.2.2]octan-5-ol, various techniques are employed.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a direct and effective method for separating enantiomers of bicyclo[2.2.2]octane-based amino acids. nih.gov Macrocyclic glycopeptide antibiotic selectors, such as those found in Chirobiotic T, T2, TAG, and R columns, have proven successful. nih.gov The separation efficiency is influenced by the mobile phase composition, including acid and base modifiers, as well as temperature. nih.gov

Another common strategy is the resolution of enantiomers through the formation of diastereomeric salts with a chiral amine. This method has been successfully applied to 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids, where the diastereomeric salts are separated, and then the desired enantiomer is recovered. rsc.org

For determining the absolute configuration, techniques such as Vibrational Circular Dichroism (VCD) spectroscopy combined with density functional theory (DFT) calculations are utilized. This approach was used to establish the absolute configuration of ketones in the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane system. researchgate.net Additionally, the Mosher method, involving the analysis of NMR data of esters formed with a chiral reagent like (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), can also be employed to deduce the absolute configuration of chiral alcohols within these bicyclic systems. researchgate.net

Functional Group Interconversions Leading to the 5-Hydroxyl Group

The introduction of the 5-hydroxyl group onto the 2-azabicyclo[2.2.2]octane scaffold is a pivotal step, typically achieved through the reduction of a ketone intermediate or via hydrolysis strategies.

The synthesis of 2-azabicyclo[2.2.2]octan-5-ol often proceeds through the reduction of its corresponding ketone precursor, 2-azabicyclo[2.2.2]octan-5-one. This transformation is a standard method for producing alcohols from ketones. A preparative four-step synthesis of 2-azabicyclo[2.2.2]octane involves the reduction of the bicyclic lactam intermediate, 2-azabicyclo[2.2.2]octan-3-one, using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). tandfonline.com While this example illustrates the reduction of a lactam in the ring system, similar reducing agents are commonly used for ketone reductions. For instance, the preparation of isoquinuclidine analogues has been described starting from 2-azabicyclo[2.2.2]octan-5-one hydrochloride. nih.gov The reduction of the ketone can be achieved using various reducing agents, with the choice of agent influencing the stereoselectivity of the resulting alcohol.

Introducing a hydroxyl group can also be accomplished through the hydrolysis of a suitable precursor or other derivatization methods. In related bicyclic systems, lipase-catalyzed enantioselective acylation of diols has been used, which involves the formation and subsequent hydrolysis of ester groups to yield optically active alcohols. researchgate.net For example, lipase (B570770) YS-catalyzed acylation of bicyclo[2.2.2]octane-2,5-diol with aryl acetates yields monoacetates, which can be separated from the remaining diol. researchgate.net The hydrolysis of such an ester at the 5-position would yield the desired 5-hydroxyl group. Similarly, the synthesis of 2-oxabicyclo[2.2.2]octanes has involved the reaction of an iodide intermediate with potassium acetate, followed by hydrolysis to yield an alcohol. nih.gov This two-step sequence represents a viable, albeit indirect, method for introducing a hydroxyl group.

Formation of Hydrochloride Salt Forms in Synthetic Procedures

The final step in the synthesis is often the formation of the hydrochloride salt, which can improve the compound's stability, solubility, and ease of handling, particularly for pharmaceutical applications. reddit.comnih.gov The nitrogen atom in the 2-azabicyclo[2.2.2]octane ring is basic and readily reacts with hydrogen chloride to form the corresponding ammonium (B1175870) salt. reddit.com

The preparation of hydrochloride salts typically involves treating a solution of the free base with hydrogen chloride. google.com The hydrogen chloride can be introduced in various forms: as an aqueous solution, as a gas, or dissolved in an anhydrous organic solvent like diethyl ether or ethanol. google.com The choice of solvent and the form of HCl can be critical, as the use of aqueous hydrochloric acid may lead to lower yields if the resulting salt is soluble in water. google.com For anhydrous salt forms, using gaseous HCl or a solution of HCl in an aprotic solvent is often preferred. google.com The rigid bicyclic structure of the resulting salt contributes to its stability. The formation of the salt enhances aqueous solubility due to its ionic character.

Applications in Medicinal Chemistry and Ligand Design Research

The 2-Azabicyclo[2.2.2]octane Scaffold as a Rigid Core in Molecular Design

The 2-azabicyclo[2.2.2]octane framework is a bicyclic secondary amine derivative characterized by a rigid structure. This rigidity is a highly desirable feature in drug design, as it reduces the number of possible conformations a molecule can adopt. d-nb.info By constraining the molecule's shape, the entropic penalty associated with binding to a biological target is minimized, which can lead to enhanced binding affinity and potency. d-nb.info The defined three-dimensional arrangement of substituents on this scaffold allows for precise spatial orientation, which is critical for effective interaction with specific receptor sites. d-nb.info

In medicinal chemistry, a common strategy to improve a molecule's properties is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. acs.org Saturated polycyclic scaffolds, such as the azabicyclo[2.2.2]octane system, are increasingly used as bioisosteres for aromatic rings like benzene. researchgate.netresearchgate.netnih.gov Replacing a flat phenyl ring with a three-dimensional, sp³-rich scaffold can lead to significant improvements in key physicochemical properties. acs.orgresearchgate.netnih.gov

Studies have shown that such replacements can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity, all of which are crucial for developing viable drug candidates. researchgate.netnih.govenamine.net For example, incorporating a bicyclo[2.2.2]octane core into the structure of the drug Imatinib resulted in improved metabolic stability. nih.gov The azabicyclo[2.2.2]octane system offers a synthetically accessible scaffold that can mimic the spatial arrangement of substituted phenyl rings while providing superior drug-like properties. researchgate.netresearchgate.netnih.gov

The rigid nature of the 2-azabicyclo[2.2.2]octane scaffold has a profound impact on how a ligand interacts with its biological target. d-nb.info This conformational rigidity helps to lock the molecule into a specific, biologically active shape. crossref.org

A key example is seen in the design of selective γ-secretase inhibitors (GSIs), which are being investigated for the treatment of Alzheimer's disease. ucl.ac.ukucl.ac.uk Computational modeling of known GSIs revealed that a specific "U" shape orientation between two aromatic rings of the inhibitor is crucial for potency and selectivity towards the presenilin-1 (PSEN1) enzyme complex. ucl.ac.ukucl.ac.uk The 2-azabicyclo[2.2.2]octane core was selected as the central scaffold precisely because its rigid structure could deliver this required 3D arrangement of functional groups, forcing the attached aryl and aryl sulfonamide moieties into the necessary "U" conformation through intramolecular stacking interactions. ucl.ac.uk This pre-organization of the ligand's structure reduces the conformational entropy penalty upon binding, contributing to stronger and more selective interactions with the target enzyme. d-nb.infoucl.ac.uk

Structure-Activity Relationship (SAR) Studies of 2-Azabicyclo[2.2.2]octan-5-ol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-azabicyclo[2.2.2]octan-5-ol, these studies involve systematically modifying the molecule and assessing the resulting impact on its ability to interact with a biological target. ucl.ac.ukacs.org

Systematic modifications of the 2-azabicyclo[2.2.2]octane scaffold have been shown to effectively modulate ligand affinity and selectivity. In the development of PSEN1-selective γ-secretase inhibitors, researchers synthesized a series of 2-azabicyclo[2.2.2]octane sulfonamides with various substituents. ucl.ac.uk

The study revealed that the nature and position of these substituents were critical for achieving high potency and selectivity. For instance, compound (+)-13b, a derivative from this series, displayed low nanomolar potency against the PSEN1-APH1B complex and high selectivity (over 350-fold) against PSEN2 complexes. ucl.ac.ukucl.ac.uk In contrast, other derivatives like 13c and 13k showed high potency but only moderate selectivity. ucl.ac.ukucl.ac.uk These findings demonstrate that even small structural changes to the scaffold can fine-tune the ligand's pharmacological profile, allowing for the optimization of both its binding strength and its preference for a specific biological target over others. ucl.ac.uk

The substituents attached to the 2-azabicyclo[2.2.2]octane core play a direct role in the molecular interactions that govern biological recognition. ucl.ac.uk In the case of the γ-secretase inhibitors, the aryl sulfonamide and another aryl group are key functionalities. ucl.ac.uk The sulfonamide aromatic ring is often substituted with small, hydrophobic groups like chlorine (Cl) or trifluoromethyl (CF₃) in the para position. ucl.ac.uk The other aryl ring can tolerate more significant structural variations. ucl.ac.uk

These substituents are essential for forming the "U" conformation, where the two aromatic rings engage in intramolecular stacking. ucl.ac.uk This specific conformation is vital for the molecule to fit correctly into the binding site of the PSEN1 enzyme and achieve selective inhibition. ucl.ac.ukucl.ac.uk The ketone group at the 5-position of the bicyclic core (as in 2-azabicyclo[2.2.2]octan-5-one) can also serve as a chemical handle to install additional functionalities, allowing for further exploration of how different groups impact potency and selectivity. ucl.ac.uk

The following table summarizes the inhibitory activity of selected 2-azabicyclo[2.2.2]octane sulfonamide derivatives against different γ-secretase complexes.

CompoundPSEN1-APH1A (IC₅₀, nM)PSEN1-APH1B (IC₅₀, nM)PSEN2-APH1A (IC₅₀, nM)PSEN2-APH1B (IC₅₀, nM)Selectivity (PSEN2 vs PSEN1-APH1B)
(+)-13b Data not specifiedLow nanomolar>350-fold less potent>350-fold less potent>350-fold
13c Data not specifiedHigh potencyModerately potentModerately potentModerate
13k Data not specifiedHigh potencyModerately potentModerately potentModerate

This table is based on qualitative descriptions of potency and selectivity from the source material. ucl.ac.ukucl.ac.uk

Research into Interactions with Specific Molecular Targets and Biological Pathways

Research involving the 2-azabicyclo[2.2.2]octane scaffold has identified its potential for interacting with several important molecular targets and biological pathways implicated in disease.

A primary area of investigation is its application in targeting γ-secretase for the treatment of Alzheimer's disease. ucl.ac.ukucl.ac.uk γ-secretase is a multi-protein complex responsible for the final cleavage of the amyloid precursor protein (APP), which produces amyloid-beta (Aβ) peptides. ucl.ac.ukgoogle.com The accumulation of longer, more neurotoxic Aβ species is a central event in the pathology of Alzheimer's disease. ucl.ac.uk

Derivatives of 2-azabicyclo[2.2.2]octane have been specifically designed as inhibitors of presenilin (PSEN), the catalytic component of the γ-secretase complex. ucl.ac.ukucl.ac.uk The goal is to create inhibitors that are selective for the PSEN1 isoform over the PSEN2 isoform. This selectivity is critical because non-selective inhibition of γ-secretase can interfere with other vital signaling pathways, such as Notch signaling, leading to significant toxicity. ucl.ac.uk By using the rigid azabicyclo[2.2.2]octane scaffold to enforce a PSEN1-selective conformation, researchers aim to reduce Aβ production while avoiding these dose-limiting side effects. ucl.ac.uk

While the most detailed research focuses on γ-secretase, the versatile 2-azabicyclo[2.2.2]octane scaffold and its analogues have also been explored as modulators for other targets, including orexin receptors for sleep disorders and nicotinic acetylcholine (B1216132) receptors for cognitive disorders. google.comnih.gov

Investigations as Neurokinin-1 (NK-1) Receptor Antagonists

The neurokinin-1 (NK-1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-established target for therapeutic intervention in conditions such as chemotherapy-induced nausea and vomiting, and pain. researchgate.nettandfonline.com While the broader class of azabicyclo[2.2.2]octane derivatives has been explored for NK-1 antagonism, much of the prominent research has centered on the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. acs.orgacs.org For instance, a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane derivatives were identified as potent human NK-1 antagonists. acs.org Similarly, other studies have focused on different isomers of this bicyclic system. nih.gov Investigations specifically detailing the synthesis and evaluation of derivatives from the 2-azabicyclo[2.2.2]octan-5-ol core for NK-1 receptor antagonism are not extensively represented in the available scientific literature.

Studies on Presenilin-1 Selective γ-Secretase Inhibition

A significant area of research involving the 2-azabicyclo[2.2.2]octane scaffold is in the development of selective inhibitors for presenilin-1 (PSEN-1), a key component of the γ-secretase complex implicated in Alzheimer's disease. nih.govresearchgate.net Researchers have successfully designed and synthesized a series of brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides that function as a new class of potent and selective PSEN-1 inhibitors. nih.govucl.ac.uk

Conformational modeling of known PSEN-1 selective inhibitors revealed that a characteristic 'U' shape orientation between an aromatic sulfone/sulfonamide group and another aryl ring is crucial for potency and selectivity. nih.govucl.ac.uk Using this insight, scientists identified the 2-azabicyclo[2.2.2]octanone core as a suitable scaffold to hold the necessary pharmacophoric elements in the correct three-dimensional arrangement. ucl.ac.uk

Subsequent synthesis and biological evaluation led to the identification of several promising compounds. Notably, compound (+)-13b displayed low nanomolar potency against the PSEN1-APH1B complex and, crucially, high selectivity (over 350-fold) against PSEN2 complexes. nih.gov This selectivity is considered a key attribute for avoiding mechanism-based toxicities associated with non-selective γ-secretase inhibitors. ucl.ac.uk The compound also demonstrated excellent brain penetration and a good permeability and solubility profile, marking it as a strong candidate for further lead optimization. nih.gov

Biological Activity of 2-Azabicyclo[2.2.2]octane Sulfonamide Derivatives as PSEN-1 Inhibitors
CompoundPSEN1-APH1B IC₅₀ (nM)PSEN2-APH1A IC₅₀ (nM)PSEN2-APH1B IC₅₀ (nM)Selectivity (vs. PSEN2-APH1A)Selectivity (vs. PSEN2-APH1B)
(+)-13b1.8>1000640>555-fold>355-fold
13c1.1130120~118-fold~109-fold
13k1.5110150~73-fold~100-fold

Exploration of Opioid Receptor Modulation

The 2-azabicyclo[2.2.2]octane skeleton has also been utilized in the design of novel ligands for opioid receptors, which are critical targets for pain management. nih.govacs.org A series of derivatives featuring a 7-amide side chain on the azabicyclo[2.2.2]octane framework were synthesized and evaluated for their binding affinity to μ, δ, and κ opioid receptors. nih.gov

Structure-activity relationship (SAR) studies revealed several key insights. Compounds bearing an electron-donating group showed high affinity for the μ opioid receptor. nih.gov Conversely, introducing a bulky substituent at the 8-nitrogen position resulted in low affinities for all opioid receptor types. nih.gov High affinity and selectivity for the κ receptor were achieved by introducing longer amide side chains at the 7α-position, indicating that the specific orientation of this side chain is a critical determinant for κ receptor selectivity. nih.gov In a separate study, a derivative with a cyclopropylmethyl group on the 8-nitrogen atom of the azabicyclo[2.2.2]octane skeleton demonstrated the highest affinity for the μ receptor among the synthesized compounds. nih.gov

Research into 5-HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a primary target for antiemetic drugs used to manage nausea and vomiting. google.com Research into azabicyclic compounds as 5-HT3 receptor antagonists has predominantly focused on the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. nih.govsci-hub.se The synthesis of various complex molecules incorporating the quinuclidine moiety has been reported, leading to the development of high-affinity 5-HT3 receptor antagonists. nih.govdcu.ie While the 2-azabicyclo[2.2.2]octane core offers a different structural geometry, its application in the specific design of 5-HT3 receptor antagonists is not as widely documented in the reviewed scientific literature.

Studies on α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nicotinic acetylcholine receptor (nAChR) is implicated in cognitive processes, making it an attractive target for the treatment of neurological disorders like Alzheimer's disease and schizophrenia. acs.orgnih.gov The development of agonists for this receptor has seen extensive use of azabicyclic scaffolds, particularly the 1-azabicyclo[2.2.2]octane and spiro-fused variants. nih.govsemanticscholar.org Compounds such as (R)-3'-(5-chlorothiophen-2-yl)spiro-1-azabicyclo nih.govnih.govnih.govoctane-3,5'-[1',3']-oxazolidin-2'-one and AZD0328 have emerged from these efforts, showing potent binding affinity and selectivity for the α7 nAChR. nih.gov However, specific research focused on leveraging the 2-azabicyclo[2.2.2]octan-5-ol framework for the design of α7 nAChR agonists is not prominently featured in the available literature, which has largely prioritized other isomers.

Design of Novel Scaffolds Incorporating the 2-Azabicyclo[2.2.2]octane Moiety for Biological Screening

The rigid and defined three-dimensional nature of the 2-azabicyclo[2.2.2]octane core makes it an excellent starting point, or scaffold, for the synthesis of compound libraries aimed at biological screening. nih.govnih.gov This scaffold can be systematically functionalized to explore the chemical space around a biological target. researchgate.net

A notable example is the development of a novel class of inhibitors for long-chain fatty acid elongase 6 (ELOVL6), an enzyme implicated in metabolic diseases. nih.gov Starting from a lead compound identified through corporate chemical collection screening, exploratory chemistry efforts utilizing the 2-azabicyclo[2.2.2]octane scaffold led to the identification of a potent, selective, and orally available ELOVL6 inhibitor. nih.gov The use of saturated, rigid scaffolds like 2-azabicyclo[2.2.2]octane is a strategic approach in modern drug discovery to improve physicochemical properties, such as solubility, while moving away from the flat, aromatic structures that have historically dominated medicinal chemistry. nih.govresearchgate.net This approach allows for the creation of structurally diverse molecules with lead-like properties suitable for screening against a wide array of biological targets. enamine.net

Reaction Mechanisms and Derivatization Studies of 2 Azabicyclo 2.2.2 Octan 5 Ol Hydrochloride

Nucleophilic and Electrophilic Transformations at the Hydroxyl Group

The hydroxyl group can act as a nucleophile, attacking various electrophiles. Conversely, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution by a range of nucleophiles. The rigid bicyclic structure can influence the stereochemical outcome of these reactions.

Below is a table summarizing potential transformations at the hydroxyl group.

Reaction TypeReagent ClassProduct ClassDescription
Esterification Acyl Halides, AnhydridesEstersThe hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl halide or anhydride to form an ester linkage. This is a common method to introduce a variety of acyl groups.
Etherification (Williamson) Alkyl Halides (with base)EthersThe hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
Oxidation Oxidizing Agents (e.g., PCC, Swern)KetonesThe secondary alcohol can be oxidized to the corresponding ketone, 2-azabicyclo[2.2.2]octan-5-one. This transformation is fundamental for further derivatization at the C-5 position. vulcanchem.com
Conversion to Leaving Group Sulfonyl Chlorides (e.g., TsCl, MsCl)Sulfonate EstersReaction with tosyl chloride or mesyl chloride in the presence of a base converts the hydroxyl group into a sulfonate ester, an excellent leaving group for subsequent SN2 reactions.
Nucleophilic Substitution Nucleophiles (e.g., N3-, CN-) on Sulfonate EsterSubstituted AzabicyclesOnce converted to a sulfonate ester, the C-5 position is susceptible to attack by various nucleophiles, allowing for the introduction of azide, cyanide, and other functional groups.

Modifications at the Nitrogen Atom (e.g., N-alkylation, N-acylation)

The secondary amine within the bicyclic structure is another key site for derivatization. N-alkylation and N-acylation are fundamental reactions used to introduce a vast array of substituents, significantly impacting the molecule's biological activity. These modifications are central to the synthesis of potent analgesics and other biologically active compounds. nih.gov

N-Acylation: The nitrogen atom can be readily acylated using acyl chlorides or anhydrides to form amides. The formation of N-alkoxycarbonyl derivatives (carbamates) is also a common strategy, which can stabilize the compound and modulate its electronic properties. clockss.org

N-Alkylation: Following deprotonation or under reductive amination conditions, the nitrogen can be alkylated. This is a key step in the synthesis of fentanyl analogs, where specific N-alkyl groups are crucial for potent opioid receptor activity. nih.gov For example, the synthesis of fentanyl-related compounds often involves the N-alkylation of a nor-precursor with reagents like 2-phenylethylchloride. nih.gov

The table below details common modifications at the nitrogen atom.

Reaction TypeReagentProduct TypeSignificance
N-Acylation Propionic anhydrideN-propionyl amideA key step in creating analogs of fentanyl, where the propionyl group is critical for activity. nih.gov
N-Alkylation 2-PhenylethylchlorideN-phenethyl derivativeIntroduces the N-phenethyl group, a common feature in potent µ-opioid agonists. nih.gov
Carbamate Formation Alkyl chloroformatesN-alkoxycarbonyl derivativeCan increase the stability of the bicyclic system and serve as a protecting group. clockss.org
Reductive Amination Aldehydes/Ketones, Reducing Agent (e.g., NaBH3CN)N-alkyl derivativeA versatile method for introducing a wide range of alkyl groups at the nitrogen position.

Cycloaddition and Condensation Reactions for Scaffold Expansion

The 2-azabicyclo[2.2.2]octane scaffold itself is often synthesized using cycloaddition reactions, most notably the Diels-Alder ([4+2] cycloaddition) reaction. nih.gov These reactions are powerful tools for constructing the core bicyclic ring system from simpler acyclic or monocyclic precursors.

Once the scaffold is formed, condensation reactions can be employed to expand or further functionalize it. For instance, derivatives of the bicyclo[2.2.2]octane system containing primary amino groups can undergo condensation with aldehydes or ketones to form imines ("salen" ligands), which are valuable in asymmetric catalysis. nih.gov This demonstrates how the rigid backbone can be used to create complex, three-dimensional structures for specific applications.

Reaction TypeDescriptionApplication
Diels-Alder Reaction A [4+2] cycloaddition reaction is a primary method for constructing the bicyclo[2.2.2]octenone core, which can then be converted to the target compound. nih.govForms the fundamental bicyclic skeleton.
Aza-Diels-Alder Reaction An activated imine reacts with a diene (e.g., cyclopentadiene) to form the azabicyclic framework directly. researchgate.netA direct and efficient route to azabicyclic systems.
Condensation Reaction Diamino derivatives of the scaffold can be condensed with salicylaldehydes to generate salen ligands for metal complexes. nih.govExpands the scaffold to create ligands for asymmetric catalysis.
Intramolecular Aldol (B89426) Condensation In related systems, intramolecular aldol or Michael-type reactions are used to form the second ring, creating the bicyclic structure. rsc.orgA key strategy for ring closure to build the bridged system.

Oxidative and Reductive Transformations of the Bicyclic System

Oxidative and reductive reactions are critical for interconverting the functional groups on the 2-azabicyclo[2.2.2]octane core. The most common transformation is the oxidation of the C-5 hydroxyl group to a ketone and the corresponding reduction of the ketone back to the alcohol.

Reduction: The ketone, 2-azabicyclo[2.2.2]octan-5-one, can be readily reduced to 2-azabicyclo[2.2.2]octan-5-ol using standard reducing agents like sodium borohydride. vulcanchem.com This reaction is often stereoselective, influenced by the steric hindrance of the bicyclic system.

Oxidation: The secondary alcohol at C-5 can be oxidized back to the ketone using a variety of reagents, such as pyridinium chlorochromate (PCC) or via a Swern oxidation.

Oxidative Cleavage: More advanced transformations include the oxidative scission of the bicyclic framework itself. Studies on related bicyclo[2.2.2]octenones have shown that under specific conditions (e.g., Schmidt-type reactions), selective cleavage of the C1–C2 bond can occur, leading to ring-opened, highly functionalized cyclohexene structures. nih.gov This represents a powerful method for converting the rigid scaffold into different complex molecular architectures.

TransformationReagentsStarting MaterialProductDescription
Reduction Sodium Borohydride (NaBH4)2-Azabicyclo[2.2.2]octan-5-one2-Azabicyclo[2.2.2]octan-5-olReduction of the ketone at C-5 to the secondary alcohol. vulcanchem.com
Oxidation PCC, Swern Oxidation2-Azabicyclo[2.2.2]octan-5-ol2-Azabicyclo[2.2.2]octan-5-oneOxidation of the secondary alcohol at C-5 to the corresponding ketone.
Hydrogenation H2, Pd/CUnsaturated AzabicycleSaturated AzabicycleReduction of a double bond within the bicyclic system to yield the fully saturated scaffold. clockss.org
Oxidative Scission Schmidt-type reaction conditionsBicyclo[2.2.2]octenone derivativeFunctionalized cyclohexeneCleavage of a C-C bond in the bicyclic core to afford a ring-opened product. nih.gov

Proposed Mechanisms of Action for Derivatized Compounds in Biological Contexts

The rigid 2-azabicyclo[2.2.2]octane scaffold is particularly effective in pharmacology because it locks flexible side chains into well-defined spatial orientations, enhancing binding affinity and selectivity for biological targets.

Opioid Receptor Agonism: A significant number of derivatives have been synthesized as conformationally restricted analogs of fentanyl, a potent µ-opioid receptor agonist. nih.gov The mechanism of action for these compounds is binding to and activating µ-opioid receptors in the central nervous system. The rigid scaffold mimics the presumed active conformation of more flexible analogs, positioning the key pharmacophoric elements (the N-alkyl group, the anilido group) in an optimal arrangement for receptor interaction, leading to strong analgesic effects. nih.gov

Enzyme Inhibition: Derivatives of the 2-azabicyclo[2.2.2]octane scaffold have also been developed as enzyme inhibitors. For example, a novel class of inhibitors for long-chain fatty acid elongase 6 (ELOVL6) was developed from this core structure. nih.gov The proposed mechanism is the specific binding of the derivatized scaffold to the active site of the ELOVL6 enzyme, blocking its function in fatty acid metabolism. The defined stereochemistry of the bicyclic core is critical for achieving potent and selective inhibition. nih.gov

Catalysis and Molecular Recognition: In a non-pharmacological context, the rigid framework is used to direct chemical reactions. For instance, salen-metal complexes built on a diaminobicyclo[2.2.2]octane scaffold can catalyze asymmetric reactions. The mechanism involves the scaffold creating a chiral pocket around the metal center, where one face of a bound substrate is blocked by a part of the ligand, forcing a reagent to attack from the open face, thus ensuring a predictable stereochemical outcome. nih.gov This illustrates the fundamental principle of how this rigid scaffold can control molecular interactions, a concept that translates directly to its role in specific drug-receptor binding.

Computational Chemistry and Molecular Modeling Research on 2 Azabicyclo 2.2.2 Octan 5 Ol Systems

Molecular Docking and Ligand Binding Predictions for Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 2-azabicyclo[2.2.2]octane scaffold, docking studies have been instrumental in elucidating binding modes and predicting affinity for various biological targets.

A notable application of these techniques is in the development of presenilin-1 (PSEN-1) selective γ-secretase inhibitors for potential Alzheimer's disease therapy. ucl.ac.uk Researchers have utilized computational modeling to analyze known inhibitors and understand the key pharmacophoric features required for selective binding. ucl.ac.ukucl.ac.uk In these studies, a ligand-based approach was initially adopted due to the lack of an inhibitor-bound crystal structure of the γ-secretase complex. ucl.ac.uk By flexibly aligning known selective inhibitors, a common structural feature emerged: a characteristic 'U' shape orientation between an aromatic sulfone/sulfonamide group and another aryl ring. ucl.ac.ukucl.ac.uk This specific conformation allows for intramolecular stacking interactions between the aromatic rings, which is considered crucial for both potency and selectivity towards the PSEN1-APH1B complex. ucl.ac.ukucl.ac.uk

These insights guided the design of a novel series of 2-azabicyclo[2.2.2]octane sulfonamides. Docking simulations of these newly designed compounds, including a derivative of 2-azabicyclo[2.2.2]octan-5-ol, into homology models of the target receptor helped to rationalize their activity and selectivity. ucl.ac.uk Similarly, molecular docking has been applied to understand how other azabicyclic frameworks interact with targets like nicotinic receptors, revealing the essentiality of the bicyclic moiety for potential activity. le.ac.uk

Table 1: Key Findings from Molecular Docking Studies of 2-Azabicyclo[2.2.2]octane Derivatives

Target Key Finding Significance Reference
γ-Secretase (PSEN-1) A "U" shaped conformation is crucial for potency and selectivity. Guided the design of novel, highly potent, and selective inhibitors. ucl.ac.uk, ucl.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing information on parameters like molecular orbital energies, charge distributions, and ionization potentials. These calculations offer a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties.

For the 2-azabicyclo[2.2.2]octane framework, quantum chemical methods have been used to characterize its electronic structure. Photoelectron spectroscopy, combined with HAM/3 (Hydrogenic Atoms in Molecules, version 3) molecular orbital calculations, has been performed on derivatives such as 2-ethoxycarbonyl-2-azabicyclo[2.2.2]octan-5-one, a compound structurally related to 2-azabicyclo[2.2.2]octan-5-ol. rsc.org These studies successfully characterized the low ionization potentials of the molecule, attributing them to specific molecular orbitals. rsc.org For instance, the first ionization energy of the 5-oxo derivative was determined to be 8.5 eV. nist.gov

Furthermore, Density Functional Theory (DFT) calculations have been utilized to study the structure and properties of related bicyclic systems, such as 1-azabicyclo[2.2.2]octane (quinuclidine) complexes. uit.no Such calculations can provide detailed insights into bond lengths, angles, and the electronic environment, which influences the molecule's reactivity and interactions. mdpi.com The nitrogen atom within the bicyclic structure, with its lone pair of electrons, significantly impacts the electronic properties and basicity of the molecule, which can be precisely modeled using these quantum methods.

Table 2: Predicted Electronic Properties of 2-Azabicyclo[2.2.2]octane Derivatives

Compound Method Property Value Reference
2-Ethoxycarbonyl-2-azabicyclo[2.2.2]octan-5-one PE Spectroscopy, HAM/3 First Ionization Energy 8.5 eV nist.gov

Conformational Dynamics and Energy Landscape Analysis

The 2-azabicyclo[2.2.2]octane scaffold is characterized by a rigid bicyclic framework that imposes significant conformational constraints. This rigidity is a key feature that influences its binding to biological targets by reducing the entropic penalty upon binding. X-ray crystallography studies on derivatives have shown that the cyclohexane-like rings typically adopt a boat conformation.

Computational analysis helps to explore the conformational possibilities and the energy landscape of these molecules. For the 2-azabicyclo[2.2.2]octane sulfonamide inhibitors of γ-secretase, conformational modeling was critical. It revealed that the biologically active conformation is a unique "U" shape. ucl.ac.uk This conformation is not necessarily the lowest energy state of the molecule in solution but is the one stabilized within the receptor's binding pocket. The analysis of the energy landscape helps to understand the energetic cost of adopting this bioactive conformation.

Molecular dynamics (MD) simulations can be combined with docking studies to analyze the conformational dynamics of the ligand-receptor complex over time. researchgate.net This approach provides a more dynamic picture of the binding process, revealing how the ligand and protein adapt to each other and the stability of the key interactions, offering a deeper understanding beyond the static view provided by docking alone.

Table 3: Key Geometric and Conformational Parameters of the 2-Azabicyclo[2.2.2]octane Scaffold

Parameter Description Typical Value Source
Ring Conformation Conformation of the six-membered rings Boat Conformation
φ Torsion Angle C-N-C-C torsion angle in derivatives -60° to -65°

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational strategy to correlate the chemical structure of compounds with their biological activity. These models are then used to predict the activity of new, unsynthesized molecules.

For classes of compounds including azabicyclic structures, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods build a statistical model by correlating the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov For example, a CoMSIA study on diazabicyclo[4.2.0]octane derivatives acting as nicotinic acetylcholine (B1216132) receptor agonists yielded a highly predictive model, indicating that electrostatic interactions had a strong influence on activity. nih.gov The resulting contour maps from such analyses guide chemists on where to modify a lead compound to enhance potency and selectivity. nih.gov

In the context of 2-azabicyclo[2.2.2]octane derivatives, the conformational modeling that identified the "U" shape necessary for γ-secretase inhibition serves as a qualitative predictive model. ucl.ac.ukucl.ac.uk It established a clear structure-activity relationship: molecules capable of adopting this specific conformation are more likely to be potent and selective inhibitors. This knowledge is crucial for the design of future analogs, allowing for the virtual screening and prioritization of compounds with a higher probability of success, thereby accelerating the drug discovery process. ucl.ac.ukucl.ac.uk

Future Perspectives and Emerging Research Avenues for 2 Azabicyclo 2.2.2 Octan 5 Ol Hydrochloride

Development of Advanced Synthetic Methodologies for Enantiopure Forms

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Consequently, the development of efficient methods for synthesizing enantiomerically pure forms of 2-azabicyclo[2.2.2]octan-5-ol is a critical area of ongoing research.

Future strategies are moving beyond classical resolution and focusing on asymmetric synthesis and advanced chiral separation techniques. One promising approach involves organocatalysis . An organocatalyzed methodology has been developed for producing enantioenriched isoquinuclidines, the core structure of 2-azabicyclo[2.2.2]octan-5-ol. acs.org This method utilizes a modified proline catalyst to achieve high levels of enantioselectivity and diastereoselectivity in the formation of the bicyclic system. acs.org

Another advanced methodology is chiral resolution via diastereomer formation . This involves reacting the racemic mixture of an intermediate with a chiral resolving agent, such as (S)-O-acetyl mandeloyl chloride, to form diastereomers that can be separated using standard chromatographic techniques. rsc.org Subsequent removal of the chiral auxiliary yields the desired enantiopure compound. rsc.org

Furthermore, enantioselective routes starting from chiral precursors are being explored. One such synthesis begins with 5-trimethylsilyl-2-cyclohexenone, leveraging a diastereoselective 1,4-addition of nitromethane (B149229) to set the stereochemistry early in the synthetic pathway, ultimately leading to the desired aza-containing bicyclic compound. clockss.org These evolving synthetic strategies are crucial for providing access to optically pure 2-azabicyclo[2.2.2]octan-5-ol, enabling more precise investigations into its stereospecific interactions with biological targets.

Table 1: Emerging Enantioselective Synthetic Strategies

Methodology Description Key Features
Organocatalysis Use of small chiral organic molecules (e.g., modified proline) to catalyze the asymmetric formation of the bicyclic scaffold. acs.org High enantioselectivity and diastereoselectivity; metal-free conditions. acs.org
Chiral Resolution Derivatization with a chiral agent to form separable diastereomers, followed by removal of the chiral auxiliary. rsc.org Applicable to racemic mixtures; separation via standard chromatography. rsc.org

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor to control the stereochemistry throughout the reaction sequence. clockss.org | Establishes absolute stereochemistry early in the synthesis. clockss.org |

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-azabicyclo[2.2.2]octane scaffold is a key component in compounds being investigated for a range of diseases, and research continues to uncover new biological targets and potential therapeutic applications.

A significant emerging area is in the treatment of neurodegenerative diseases , particularly Alzheimer's disease. Derivatives of 2-azabicyclo[2.2.2]octane are being developed as potent and selective inhibitors of presenilin-1 (PSEN1), a component of the γ-secretase complex. ucl.ac.uknih.gov This enzyme is crucial for the generation of amyloid-β peptides, which are central to the formation of amyloid plaques in the brains of Alzheimer's patients. ucl.ac.ukucl.ac.uk By selectively inhibiting PSEN1, these compounds aim to reduce the production of neurotoxic amyloid-β species. ucl.ac.uknih.gov A patent also describes novel heterocyclic compounds based on this scaffold that act as agonists of muscarinic M1 and/or M4 receptors, which are targets for treating Alzheimer's disease, schizophrenia, and other cognitive disorders. google.com

In the field of oncology , the same mechanism of PSEN1 inhibition is being explored for its therapeutic potential in T-cell acute lymphoblastic leukemia (T-ALL). ucl.ac.ukucl.ac.uk Certain forms of this cancer are dependent on Notch signaling, a pathway that is also regulated by γ-secretase. ucl.ac.ukucl.ac.uk Selective inhibition of the PSEN1-containing γ-secretase complex presents a potential strategy to block this signaling pathway in cancer cells. ucl.ac.uk

Research has also identified metabolic diseases as a potential therapeutic area. A novel class of 2-azabicyclo[2.2.2]octane derivatives has been synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6). nih.gov This enzyme is involved in the metabolism of fatty acids, and its inhibition is being investigated as a potential treatment for conditions related to metabolic syndrome. nih.gov

Table 2: Novel Biological Targets for 2-Azabicyclo[2.2.2]octane Derivatives

Biological Target Therapeutic Area Mechanism of Action
Presenilin-1 (PSEN1) γ-Secretase Alzheimer's Disease, T-Cell Acute Lymphoblastic Leukemia (T-ALL) ucl.ac.ukucl.ac.uk Inhibition of amyloid-β production (Alzheimer's) or Notch signaling (T-ALL). ucl.ac.ukucl.ac.uk
Muscarinic M1/M4 Receptors Alzheimer's Disease, Schizophrenia, Cognitive Disorders google.com Agonism of receptors involved in cognitive function. google.com
Long Chain Fatty Acid Elongase 6 (ELOVL6) Metabolic Diseases nih.gov Inhibition of an enzyme involved in fatty acid synthesis. nih.gov

| Prolyl Endopeptidase (PEP) | Cognitive Disorders acs.org | Inhibition of a neuropeptide-metabolizing enzyme. acs.org |

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of novel biological activities for 2-azabicyclo[2.2.2]octan-5-ol hydrochloride and its derivatives is being accelerated by modern drug discovery platforms. High-throughput screening (HTS) and combinatorial chemistry are becoming increasingly integrated into the research and development process for compounds based on this scaffold.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. By systematically modifying the substituents on the 2-azabicyclo[2.2.2]octane core, researchers can generate a diverse set of molecules for biological evaluation. researchgate.net This approach has been instrumental in exploring the structure-activity relationships of this class of compounds and has led to the identification of derivatives with interesting pharmacological profiles. researchgate.net The rigid nature of the scaffold is particularly advantageous in this context, as it reduces the conformational complexity of the library members, making it easier to interpret screening results.

These compound libraries are then subjected to High-Throughput Screening (HTS) , where they are tested against a multitude of biological targets in an automated fashion. The initial identification of a 2-azabicyclo[2.2.2]octane derivative as an ELOVL6 inhibitor, for example, resulted from the screening of corporate chemical collections. nih.gov This demonstrates the power of HTS in uncovering novel lead compounds that can then be optimized through more focused chemical synthesis efforts. The historical interest in related azabicyclo compounds in HTS campaigns further suggests the perceived value of this scaffold in drug discovery. vulcanchem.com The generation of virtual libraries for computational screening is also a growing trend, helping to prioritize synthetic efforts towards molecules with the highest predicted activity and best physicochemical properties. researchgate.net

Application in Material Science or Catalysis Beyond Biological Contexts

While the primary focus of research on this compound has been in medicinal chemistry, its unique structural and chemical properties suggest potential applications in other fields, such as catalysis.

The nitrogen atom within the bicyclic structure and the hydroxyl group provide potential coordination sites, suggesting that the compound and its derivatives could serve as chiral ligands for metal-based catalysts. The rigid framework can enforce a specific coordination geometry around a metal center, which is a desirable feature for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product. Hydroxylated bicyclic analogs are considered valuable intermediates for the development of such chiral catalysts.

Furthermore, there is growing interest in using chiral bicyclic amines as organocatalysts , which are metal-free catalysts for asymmetric reactions. Derivatives of the related 2-azabicycloalkane backbone have already been successfully applied in enantioselective aldol (B89426) reactions. mdpi.com The defined stereochemistry of enantiopure 2-azabicyclo[2.2.2]octan-5-ol makes it an attractive candidate for development into a novel organocatalyst. Its structure could provide the necessary chiral environment to control the stereochemical outcome of reactions like aldol or Mannich additions. vulcanchem.com While still an emerging area, the exploration of this compound in non-biological catalysis represents a promising avenue for future research, potentially leading to new, efficient methods for asymmetric synthesis in industrial and academic settings.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 2-azabicyclo[2.2.2]octan-5-ol hydrochloride?

Answer:
The synthesis typically involves sequential reactions starting with methyl 2-hydroxy-4-aminobenzoate dissolved in ethanol, followed by solvent removal, trituration with acetone, and recrystallization from acetone-methanol mixtures to yield the hydrochloride salt . Key characterization steps include:

  • Melting Point Analysis : Decomposition observed at 308–310°C for the exo-isomer and 189–192°C for the endo-isomer .
  • Chromatography : Gas chromatography (GC) distinguishes isomers (e.g., 6:4 endo/exo ratio) during benzyl-derivative synthesis .
  • Structural Confirmation : X-ray crystallography or NMR verifies bicyclic scaffold geometry (e.g., ##STR6## and ##STR9## in ) .

Basic: How is the stereochemical configuration of this compound confirmed?

Answer:
Stereochemical assignments rely on:

  • Recrystallization : Fractional crystallization from methanol-acetone (1:10 v/v) isolates endo- or exo-isomers, with purity >98% confirmed by melting point and GC .
  • Catalytic Hydrogenation : Palladium-on-carbon catalyzed removal of benzyl groups distinguishes endo/exo configurations (e.g., endo-isomer recrystallizes from methanol-THF) .

Advanced: How can researchers resolve discrepancies in reported melting points for this compound?

Answer:
Discrepancies may arise from:

  • Isomeric Contamination : Impure mixtures of endo/exo isomers alter melting ranges. Use GC or HPLC to verify isomer ratios .
  • Decomposition : Thermal degradation during analysis. Employ differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess stability .
  • Recrystallization Solvents : Variations in solvent systems (e.g., acetone vs. methanol) affect crystal packing and observed melting points .

Advanced: What methodological strategies are effective for separating endo and exo isomers during synthesis?

Answer:

  • Jones Reagent Oxidation : Controlled addition at 33°C selectively modifies stereochemistry, enabling separation via fractional crystallization .
  • Benzyl Group Manipulation : Exo-2-benzyl derivatives are synthesized under nitrogen reflux, followed by catalytic hydrogenation to isolate isomers .
  • Chromatographic Resolution : Reverse-phase HPLC with chiral columns or preparative TLC optimizes isomer separation .

Advanced: How should researchers handle hygroscopicity or stability issues during storage?

Answer:

  • Inert Atmosphere Storage : Use nitrogen or argon to prevent moisture absorption, as demonstrated in reflux steps under nitrogen .
  • Desiccants : Store with anhydrous calcium chloride or silica gel.
  • Low-Temperature Storage : –20°C in sealed, light-resistant containers minimizes thermal and photolytic degradation .

Advanced: What analytical methods validate the compound’s purity in pharmacological studies?

Answer:

  • HPLC-UV/ELS : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 191.66 for C₈H₁₄ClNO₂) .
  • Elemental Analysis : Match calculated vs. observed C/H/N/Cl percentages (e.g., C 52.05%, H 8.74%, Cl 17.07%) .

Advanced: How can synthetic byproducts or impurities be minimized during scale-up?

Answer:

  • Trituration and Filtration : Remove unreacted precursors using acetone washes .
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation (e.g., benzyl chloride consumption).
  • Column Chromatography : Silica gel purification eliminates polar impurities (e.g., potassium carbonate residues) .

Advanced: What pharmacological screening approaches are suitable for derivatives of this compound?

Answer:

  • In Vitro Assays : Test affinity for neurological targets (e.g., σ receptors) using radioligand binding assays .
  • Structural Modifications : Introduce substituents at the 5-OH position (e.g., benzyl or alkyl groups) to enhance bioavailability .
  • ADME Profiling : Microsomal stability assays and Caco-2 permeability models predict pharmacokinetics .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) be incorporated for metabolic tracing?

Answer:

  • Labeled Precursors : Use ¹³C-enriched ethanol or deuterated benzyl chloride in synthesis .
  • Catalytic Exchange : Pd/C-mediated hydrogenolysis with D₂ introduces deuterium at reactive sites .

Advanced: What regulatory guidelines apply to manufacturing this compound for preclinical studies?

Answer:

  • ICH Q7 Compliance : Follow GMP for critical steps like recrystallization and filtration .
  • Impurity Profiling : Adhere to EP/USP monographs for related bicyclic compounds (e.g., penicillanic acid derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octan-5-ol hydrochloride
Reactant of Route 2
2-Azabicyclo[2.2.2]octan-5-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.